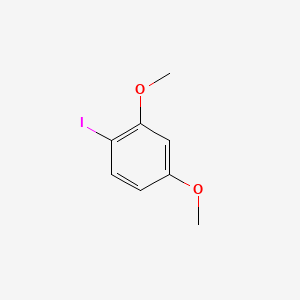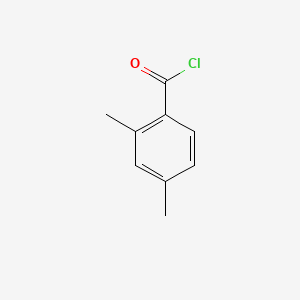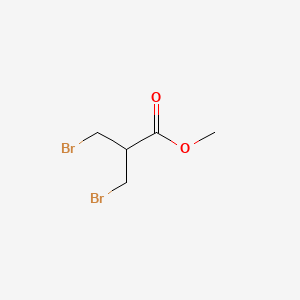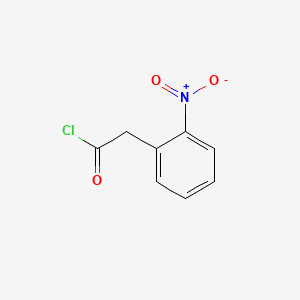
Salicylidene o-chloroaniline
Overview
Description
Salicylidene o-chloroaniline is an organic compound with the molecular formula C13H10ClNO and a molecular weight of 231.678 . It contains a total of 27 bonds, including 17 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 aromatic secondary amine .
Synthesis Analysis
Salicylidene o-chloroaniline can be synthesized from Salicylaldehyde and 2-Chloroaniline . A series of photo-and thermoresponsive Salicylidene o-chloroaniline derivatives have been synthesized using mechanochemical methods . The carbonyl group of the aldehyde gives aldimines while that of ketone gives ketoimines, providing binding sites for metal ions .Molecular Structure Analysis
The 3D structure of Salicylidene o-chloroaniline can be viewed using Java or Javascript . The molecule contains a total of 27 bonds, including 17 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 aromatic secondary amine .Chemical Reactions Analysis
Salicylidene o-chloroaniline and its derivatives are known to possess chromism upon exposure to external stimuli . In the presence of quaternary ammonium salts of halides and oxo-anions, hydrolysis of imine bonds in salicylidene-based receptors occurs . The mono-salicylidene compound showed the most extensive bond hydrolysis in the presence of anions .Physical And Chemical Properties Analysis
Salicylidene o-chloroaniline has a molecular weight of 231.678 . It is known to possess chromism upon exposure to external stimuli . The molecule contains a total of 27 bonds, including 17 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 aromatic secondary amine .Scientific Research Applications
Photo-and Thermoresponsive Properties
Salicylidene o-chloroaniline and its derivatives are known to possess chromism upon exposure to external stimuli . They can change color when exposed to changes in temperature or photoirradiation . This property makes them useful in the development of materials that respond to environmental changes .
Solid-State Stabilisation
These compounds can be synthesized through mechanochemical processes, resulting in solid-state stabilization of their tautomeric forms . This means they can exist in different forms at the same time, which is a valuable property in materials science .
UV Light Influence
The influence of UV light on proton transfer between the enol-imine (EI) and keto-amine (KA) forms of these compounds has been investigated . This property could be exploited in the development of UV-sensitive materials .
Thermodynamic Relationships
Differential scanning calorimetry (DSC) measurements have provided extra information on the thermodynamic relationship between the prototropic tautomers of these compounds . Understanding these relationships can help in the design of materials with specific thermal properties .
Photochromism Prediction
Research has shown that the photochromism of Salicylideneaniline crystals can be predicted using a data mining approach . This could be useful in the design of materials with specific photochromic properties .
Antioxidant Potentials
Selected salicylidene imines, which include Salicylidene o-chloroaniline, have been evaluated for their antioxidant potentials . They have shown potent scavenging capacity towards ABTS radical and hydrogen peroxide . This property could be exploited in the development of antioxidant therapies .
Cytotoxic Potentials
In addition to their antioxidant potentials, selected salicylidene imines have also been evaluated for their cytotoxic potentials . This could be useful in the development of new therapeutic agents .
Molecular Switches
Due to their ability to switch between different forms when exposed to external stimuli, these compounds have potential applications in the development of molecular switches . These switches could be used in various photonic technologies .
Mechanism of Action
Target of Action
Salicylidene o-chloroaniline is a Schiff base derivative Schiff bases are known to interact with various biological targets, including enzymes and receptors, due to their ability to form complexes with metal ions .
Mode of Action
Salicylidene o-chloroaniline exhibits photochromic properties . Upon exposure to external stimuli such as light or heat, it undergoes a photoisomerisation reaction . This reaction involves an intramolecular proton transfer, leading to a change in its molecular structure . The compound can exist in two tautomeric forms: the enol-imine (EI) and keto-amine (KA) forms . The transformation between these forms is reversible .
Biochemical Pathways
The compound’s photochromic properties suggest that it may influence pathways related to light or heat response
Result of Action
The primary result of Salicylidene o-chloroaniline’s action is its ability to change form in response to external stimuli . This property makes it potentially useful in applications such as photo-switchable devices . .
Action Environment
The action of Salicylidene o-chloroaniline is influenced by environmental factors such as light and temperature . These factors can trigger the compound’s photoisomerisation reaction, leading to changes in its molecular structure . The stability and efficacy of the compound’s action may therefore depend on the specific conditions of its environment .
Safety and Hazards
properties
IUPAC Name |
2-[(2-chlorophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZYMXSMSDKXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279199 | |
| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylidene o-chloroaniline | |
CAS RN |
3172-42-7 | |
| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3172-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylidene o-chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



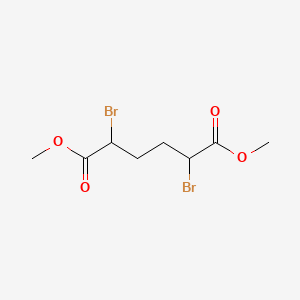


![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)

